
4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate is an organic compound that features both aldehyde and sulfonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate typically involves a multi-step process. One common method includes the sulfonation of 2,5-dichlorobenzene followed by the formylation of the resulting sulfonated product. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and formylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-Formylphenyl 2,5-dichlorobenzoic acid.
Reduction: 4-Hydroxymethylphenyl 2,5-dichlorobenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate exerts its effects is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the sulfonate group can participate in ionic interactions. These interactions can influence various molecular targets and pathways, making the compound versatile in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenyl benzenesulfonate: Lacks the dichloro substitution, resulting in different reactivity and properties.
2,5-Dichlorobenzenesulfonic acid: Lacks the formyl group, limiting its applications compared to 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate.
Uniqueness
This compound is unique due to the presence of both formyl and sulfonate groups, along with the dichloro substitution. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88522-55-8 |
|---|---|
Formule moléculaire |
C13H8Cl2O4S |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
(4-formylphenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H8Cl2O4S/c14-10-3-6-12(15)13(7-10)20(17,18)19-11-4-1-9(8-16)2-5-11/h1-8H |
Clé InChI |
IUJSETYQRIVTMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


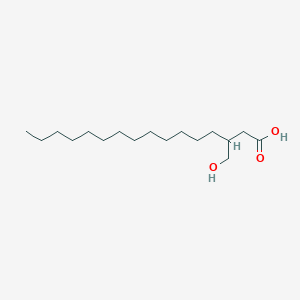
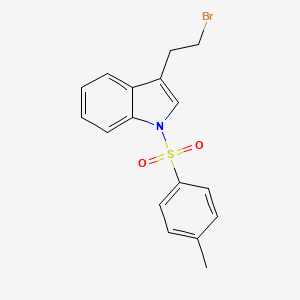
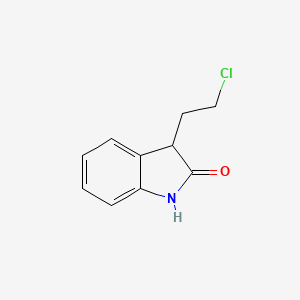
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
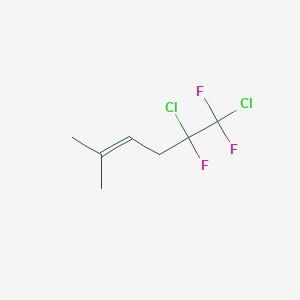
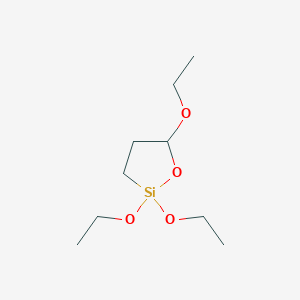
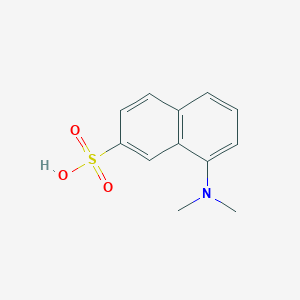
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
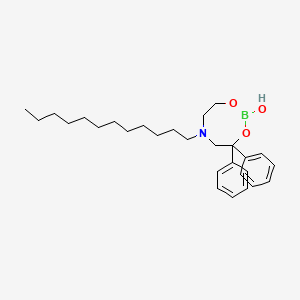
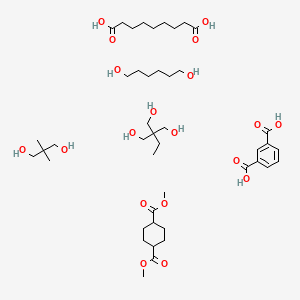
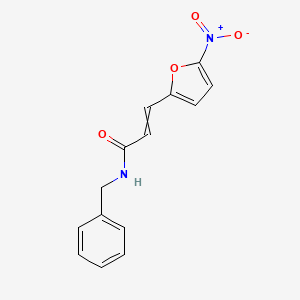
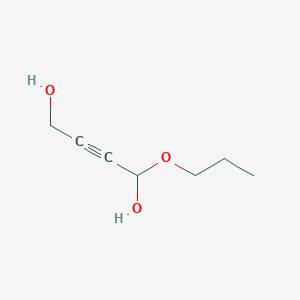
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
